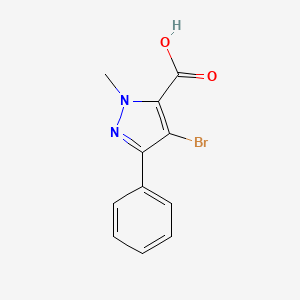

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by the presence of a bromine atom, a methyl group, and a phenyl group attached to the pyrazole ring, exhibits unique chemical properties that make it valuable in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a suitable solvent like dimethyl sulfoxide or ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the bromination of a pyrazole precursor, followed by methylation and phenylation steps.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions often involve heating in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Major Products Formed

Substitution: Formation of 4-amino-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Aplicaciones Científicas De Investigación

Introduction to 4-Bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid

This compound is a heterocyclic compound characterized by a unique substitution pattern that significantly influences its reactivity and biological activity. The compound features a pyrazole ring with a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 5-position. This structure not only contributes to its chemical properties but also enhances its potential applications in various fields, particularly in medicinal chemistry and biochemistry.

Enzyme Inhibition

This compound has demonstrated significant enzyme inhibition properties, particularly against the mitochondrial electron transport chain, which is critical for ATP production. The inhibition of oxidative phosphorylation can lead to reduced ATP levels, impacting cellular energy metabolism and signaling pathways.

Key Enzymatic Targets:

- Mitochondrial Electron Transport Chain: Inhibits components involved in ATP synthesis.

- Cyclooxygenase (COX) Enzymes: Exhibits selective inhibition of COX-2 over COX-1, suggesting potential anti-inflammatory applications.

Anti-inflammatory Properties

Research indicates that this compound possesses notable anti-inflammatory effects. It has been compared to standard anti-inflammatory drugs like diclofenac and celecoxib, showing promise as a safer alternative due to its selective COX-2 inhibition.

Antitumor Activity

In cancer research, this compound has been evaluated for its effects on various cancer cell lines. Studies have shown that it can inhibit lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism.

Case Study Findings:

- Cell Lines Tested: MiaPaCa2 (pancreatic cancer) and A673 (sarcoma).

- Inhibition Potency: Demonstrated low nanomolar inhibition of LDHA and LDHB, indicating strong potential as an anticancer agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics with high oral bioavailability. Toxicity studies indicate a high LD50 value (>2000 mg/kg), suggesting a relatively safe profile for further development in therapeutic applications.

Industrial Production Methods

Industrial synthesis may involve optimized versions of these routes, focusing on maximizing yield and purity while adhering to green chemistry principles to minimize environmental impact.

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Mitochondrial ETC | Inhibition of ATP production | |

| Anti-inflammatory | COX Enzymes | Selective COX-2 inhibition | |

| Antitumor Activity | LDH Enzymes | Low nanomolar inhibition |

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| LD50 | >2000 mg/kg |

Mecanismo De Acción

The mechanism of action of 4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation .

Comparación Con Compuestos Similares

Similar Compounds

4-bromo-1-methyl-3-phenyl-1H-pyrazole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.

1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine atom, which may affect its binding affinity and reactivity.

4-bromo-3-phenyl-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

4-bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group increases its solubility and potential for forming hydrogen bonds. The methyl and phenyl groups contribute to its overall stability and interaction with molecular targets .

Actividad Biológica

4-Bromo-1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its bromine, methyl, and phenyl substituents on the pyrazole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry.

- Molecular Formula: CHBrNO

- Molecular Weight: 281.11 g/mol

- CAS Number: 1245158-76-2

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors. A common method includes the reaction of 4-bromo-1-methyl-3-phenyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Enzyme Inhibition: Pyrazole derivatives often inhibit specific enzymes, which can lead to therapeutic effects. For instance, they have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation pathways .

- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing numerous biochemical pathways.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For example, studies have demonstrated that compounds similar to this compound can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These compounds induce apoptosis and enhance caspase activity in cancer cells, suggesting their potential as anticancer agents .

Table: Summary of Anticancer Activities

| Compound Type | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Pyrazole Derivative | MDA-MB-231 | 1.0 | Apoptosis induction |

| Pyrazole Derivative | HepG2 | Varies | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Studies indicate that it can inhibit COX enzymes, which play a crucial role in the inflammatory response. The selectivity and potency of these compounds against COX isoforms are critical for developing safer anti-inflammatory drugs .

Table: Anti-inflammatory Activity Comparison

| Compound | COX Inhibition IC50 (μM) | Selectivity Index |

|---|---|---|

| 4-bromo derivative | 0.02 - 0.04 | High |

| Standard (Diclofenac) | 54.65 | N/A |

Other Biological Activities

In addition to anticancer and anti-inflammatory effects, pyrazole derivatives have been reported to possess antibacterial and antiviral properties. These activities suggest a broad therapeutic potential for compounds like this compound in treating various diseases .

Study on Anticancer Effects

A recent study synthesized several pyrazole derivatives and evaluated their effects on breast cancer cells. The results indicated that specific derivatives could significantly reduce cell viability and induce apoptosis at low concentrations, highlighting their potential as effective anticancer agents .

Study on Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of various pyrazole derivatives, including this compound. The compounds were tested in vitro for COX inhibition and showed promising results compared to standard anti-inflammatory drugs .

Propiedades

IUPAC Name |

4-bromo-2-methyl-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)8(12)9(13-14)7-5-3-2-4-6-7/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRWMYDGSVQEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.